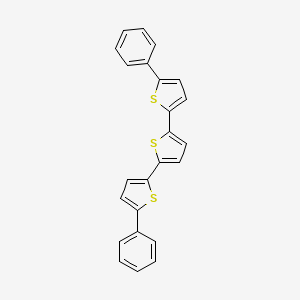
2,5-bis(5-phenylthiophen-2-yl)thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-bis(5-phenylthiophen-2-yl)thiophene is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The compound is known for its unique electronic properties, making it a subject of interest in various scientific fields, including material science and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(5-phenylthiophen-2-yl)thiophene typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling of organotin compounds with organic halides. The general reaction conditions include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2,5-bis(5-phenylthiophen-2-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, facilitated by reagents such as bromine or iodine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Bromine in acetic acid or iodine in chloroform.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes.
科学的研究の応用
2,5-bis(5-phenylthiophen-2-yl)thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential as a therapeutic agent in drug development.
Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 2,5-bis(5-phenylthiophen-2-yl)thiophene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π stacking interactions and electron transfer processes. These interactions can influence the behavior of organic electronic devices, such as transistors and solar cells.
類似化合物との比較
Similar Compounds
2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as a fluorescent brightener.
2,5-bis(6-amine-benzoxazol-2-yl)thiophene: Used as a fluorescent dye with large Stokes shift.
Uniqueness
2,5-bis(5-phenylthiophen-2-yl)thiophene is unique due to its specific electronic properties, which make it particularly suitable for applications in organic electronics. Its ability to undergo various chemical reactions also adds to its versatility in synthetic chemistry.
特性
CAS番号 |
1665-32-3 |
|---|---|
分子式 |
C24H16S3 |
分子量 |
400.6 g/mol |
IUPAC名 |
2,5-bis(5-phenylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C24H16S3/c1-3-7-17(8-4-1)19-11-13-21(25-19)23-15-16-24(27-23)22-14-12-20(26-22)18-9-5-2-6-10-18/h1-16H |
InChIキー |
XRJQPRXHZIHZQT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



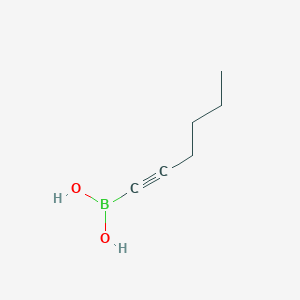

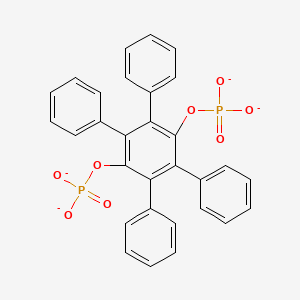
![1-[4-[3,4-Bis(tetrazol-1-yl)phenoxy]-2-(tetrazol-1-yl)phenyl]tetrazole](/img/structure/B14128556.png)
![1-(4-Fluorobenzyl)-3-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B14128576.png)
![4-Phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B14128577.png)
![3-(4-chlorophenyl)-1-(2-phenylethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14128578.png)
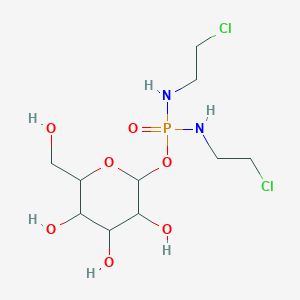
![Ethyl 3-[2-(4-chlorophenyl)oxiran-2-YL]propanoate](/img/structure/B14128582.png)
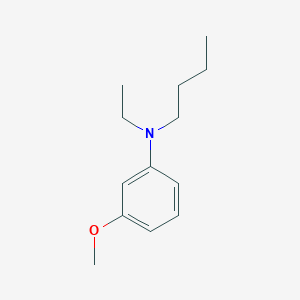


![N-cyclopentyl-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14128618.png)
